molecular formula C13H17N3 B1597833 4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine CAS No. 1015845-73-4

4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine

Cat. No.: B1597833
CAS No.: 1015845-73-4
M. Wt: 215.29 g/mol
InChI Key: SELQUBRQCXVHRE-UHFFFAOYSA-N
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Description

The compound “4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The “4-tert-Butylphenyl” indicates a phenyl ring (a six-membered aromatic ring of carbon atoms) with a tert-butyl group (a carbon atom attached to three methyl groups) attached at the 4-position .

Scientific Research Applications

Synthesis and Structural Characterization

4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine and its derivatives have been synthesized and characterized, revealing insights into their molecular structures and potential applications. For instance, Ö. Tamer et al. (2016) synthesized a derivative, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine (BPTBMPA), and performed structural characterization using X-ray diffraction, FT-IR, UV-Vis, and NMR spectroscopies, supported by density functional theory calculations. The study highlighted the molecule's stable structure, intramolecular charge transfer properties, and considerable nonlinear optical properties, suggesting potential applications in materials science (Tamer et al., 2016).

Reactivity Studies

Research has also focused on the reactivity of pyrazole derivatives. L. Mironovich and D. Shcherbinin (2014) explored the reactivity of a related compound, 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one, under various conditions, leading to the formation of different products. This study contributes to understanding the chemical behavior of pyrazole derivatives, which could be relevant for developing new chemical reactions or materials (Mironovich & Shcherbinin, 2014).

Green Chemistry Approaches

A green chemistry approach to protecting secondary amines in pyrazole derivatives was investigated to facilitate the synthesis of anticancer compounds. The study by an unnamed author in 2020 employed di-tert-butyl dicarbonate (Boc) as a protecting agent in a solvent-free environment, highlighting the importance of environmentally friendly methods in synthetic chemistry. This research may inform the development of sustainable synthetic strategies for pharmaceutical compounds (Author, 2020).

Antimicrobial Applications

K. Pandya et al. (2022) developed a synthesis protocol for pyrazole and 2°-amine hybrid conjugates, demonstrating their potential as antimicrobial agents. This research not only contributes to the field of medicinal chemistry by providing new compounds for further evaluation but also highlights the versatility of pyrazole derivatives in developing therapeutic agents (Pandya, Battula, & Patel, 2022).

Synthetic Methodologies

The development of synthetic methodologies for amines using pyrazole derivatives has been a significant area of research. J. Ellman et al. (2002) described the use of N-tert-Butanesulfinyl imines as intermediates for the asymmetric synthesis of amines, demonstrating the utility of pyrazole derivatives in synthesizing a wide range of enantioenriched amines, which are crucial in pharmaceutical chemistry (Ellman, Owens, & Tang, 2002).

Properties

IUPAC Name

4-(4-tert-butylphenyl)-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-13(2,3)10-6-4-9(5-7-10)11-8-15-16-12(11)14/h4-8H,1-3H3,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELQUBRQCXVHRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388131
Record name 4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015845-73-4
Record name 4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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